Product packaging for Stearic 2-hydroxybenzylidenehydrazide(Cat. No.:CAS No. 6343-99-3)

Stearic 2-hydroxybenzylidenehydrazide

Cat. No.: B1659091
CAS No.: 6343-99-3
M. Wt: 402.6
InChI Key: KNNZLNWNAKCXSP-XTCLZLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stearic 2-hydroxybenzylidenehydrazide is a synthetic Schiff base compound formed by the condensation of stearic hydrazide and 2-hydroxybenzaldehyde . This structure combines a long-chain fatty acid moiety with a phenolic hydrazone group, making it a subject of interest in diverse research fields. Compounds in this class are known for their ability to form stable complexes and exhibit surface-active properties. In the field of materials science, structurally similar fatty hydrazide Schiff bases have been investigated as high-performance additives for biolubricants . Research indicates that such molecules can significantly enhance anti-wear properties, reducing wear scar diameter by up to 30% in base oils. Their polar nature promotes strong adsorption onto metal surfaces, forming a protective tribofilm that reduces friction and protects against wear . Furthermore, the 2-hydroxybenzylidene hydrazide motif is associated with notable biological activity. Studies on analogous structures have demonstrated significant antioxidant and antimicrobial efficacy . Some derivatives exhibit potent radical scavenging activity and have shown inhibition zones comparable to standard antibiotics against gram-positive and gram-negative bacteria . This makes this compound a promising scaffold for further investigation in pharmaceutical and agrochemical research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to determine the suitability of this compound for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42N2O2 B1659091 Stearic 2-hydroxybenzylidenehydrazide CAS No. 6343-99-3

Properties

CAS No.

6343-99-3

Molecular Formula

C25H42N2O2

Molecular Weight

402.6

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]octadecanamide

InChI

InChI=1S/C25H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25(29)27-26-22-23-19-17-18-20-24(23)28/h17-20,22,28H,2-16,21H2,1H3,(H,27,29)/b26-22+

InChI Key

KNNZLNWNAKCXSP-XTCLZLMSSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1O

Other CAS No.

6343-99-3

Origin of Product

United States

Synthetic Methodologies for Stearic 2 Hydroxybenzylidenehydrazide and Its Derivatives

General Synthetic Strategies for Hydrazone Compounds

Hydrazones are a class of organic compounds with the general structure R¹R²C=NNH₂. numberanalytics.com The most common and direct pathway for their synthesis involves the condensation reaction between a hydrazine (B178648) or its derivative (such as a hydrazide) and a carbonyl compound (an aldehyde or a ketone). numberanalytics.comnih.gov This reaction is a nucleophilic addition-elimination process where the terminal nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon.

The synthesis can be carried out using several methods, each with distinct advantages:

Solution-Based Synthesis : This is the most traditional approach, where the hydrazide and aldehyde precursors are dissolved in a suitable organic solvent, such as ethanol (B145695), methanol (B129727), or butanol. numberanalytics.comacs.org The reaction is often heated under reflux for a period ranging from one to several hours to ensure completion. acs.org An acid catalyst is frequently added to facilitate the reaction. acs.orgnih.gov

Mechanosynthesis : This "green chemistry" approach involves the solvent-free grinding of reactants in a ball mill. numberanalytics.comacs.org It can lead to quantitative yields and reduced reaction times, minimizing the use of hazardous solvents. acs.org

Solid-State Melt Reactions : In this method, a mixture of the solid reactants is heated above their melting points without a solvent. numberanalytics.com This technique can be particularly efficient for certain classes of hydrazones.

The general synthetic methods are summarized in the table below.

Specific Synthetic Pathways for Stearic 2-hydroxybenzylidenehydrazide

The synthesis of this compound is a direct application of the general N-acylhydrazone synthesis strategy. It is formed through the condensation of Stearic Hydrazide with 2-hydroxybenzaldehyde (also known as salicylaldehyde).

Formation of Stearic Hydrazide : The precursor, stearic hydrazide, is not commonly available commercially and must be synthesized. This is typically achieved by reacting an ester of stearic acid, such as methyl stearate (B1226849) or ethyl stearate, with hydrazine hydrate. openstax.org The reaction mixture, usually in an alcohol like ethanol, is refluxed for several hours. openstax.org Upon cooling, the stearic hydrazide product often precipitates as a solid and can be collected and purified by recrystallization. openstax.org

Condensation to form this compound : In the final step, equimolar amounts of the synthesized stearic hydrazide and 2-hydroxybenzaldehyde are reacted in a solvent, typically ethanol. nih.gov The mixture is heated under reflux, often with a few drops of a catalytic acid like acetic acid, to drive the condensation. researchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.gov Upon completion and cooling, the final product, this compound, crystallizes out of the solution and can be purified.

This pathway is highly effective, yielding N-acylhydrazones in good to excellent yields, often ranging from 82% to 99% for analogous compounds. nih.gov

Optimization of Reaction Conditions and Synthesis Yields

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, reaction temperature, and time.

Catalyst : The condensation reaction is significantly accelerated by an acid catalyst. numberanalytics.com While the reaction can proceed without a catalyst, adding a small amount of acid (e.g., acetic acid, sulfuric acid) protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. nih.gov

Solvent : Polar protic solvents like ethanol and methanol are commonly used as they effectively dissolve the reactants and facilitate the reaction mechanism. researchgate.net

Temperature and Time : Increased temperature generally increases the reaction rate. Most solution-based syntheses are carried out at the reflux temperature of the chosen solvent. openstax.org The reaction time must be sufficient for completion, which can range from a few hours to over 12 hours, depending on the specific reactants and conditions. acs.org

Studies on the synthesis of structurally similar N-acylhydrazones, such as N-(benzoyl) stearic acid hydrazide, provide insight into optimizing these parameters. An orthogonal experiment on this related compound identified the optimal conditions for achieving a high yield. edurev.in

Table based on data for the synthesis of N-(benzoyl) stearic acid hydrazide, a structurally related compound. edurev.in

Mechanistic Studies of Hydrazone Bond Formation

The formation of the hydrazone bond is a well-studied, two-stage process involving nucleophilic addition followed by dehydration (elimination). nih.govnumberanalytics.com The reaction is typically acid-catalyzed, and the pH of the medium plays a critical role in the reaction rate and the rate-determining step. nih.gov

Nucleophilic Attack : The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the stearic hydrazide on the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde. numberanalytics.compearson.com This step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govacs.org

Dehydration : The carbinolamine intermediate is unstable and undergoes dehydration to form the stable C=N double bond of the hydrazone. This elimination of a water molecule is the rate-determining step under neutral or mildly acidic conditions (pH ≈ 4-6). nih.govnumberanalytics.comnih.gov The acid catalyst facilitates this step by protonating the hydroxyl group of the intermediate, converting it into a good leaving group (-OH₂⁺). nih.gov

Derivatization Approaches for Structural Modification

The structure of this compound offers several sites for modification to create a library of derivative compounds. These modifications are typically achieved by altering the starting materials rather than by post-synthetic modification of the final product.

Modification of the Fatty Acid Chain : The long stearic acid (C18) chain can be replaced by using other fatty acid hydrazides as precursors. For example, reacting hydrazine with methyl palmitate (C16) or methyl oleate (B1233923) (C18, unsaturated) would yield the corresponding palmitic or oleic hydrazides. openstax.org Subsequent condensation with 2-hydroxybenzaldehyde would produce derivatives with different alkyl chain lengths and degrees of saturation.

Modification of the Aromatic Ring : The phenolic ring originating from 2-hydroxybenzaldehyde can be readily modified. A wide variety of substituted salicylaldehydes are commercially available or can be synthesized. Using precursors such as 5-bromo-2-hydroxybenzaldehyde or 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) would introduce different functional groups onto the aromatic ring of the final hydrazone. nih.govresearchgate.net

Modification at the Hydrazone Linkage : While less common for N-acylhydrazones, the N-H proton of the hydrazone moiety can potentially be substituted. Reactions such as N-alkylation can provide trisubstituted hydrazone derivatives. libretexts.org However, this often requires different reaction conditions, such as the use of a strong base and an alkyl halide. libretexts.org

Advanced Spectroscopic and Structural Characterization of Stearic 2 Hydroxybenzylidenehydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise molecular structure of a compound in solution. A full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity of the Stearic 2-hydroxybenzylidenehydrazide molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum would provide critical information about the electronic environment of every proton in the molecule. Key expected signals would include the phenolic hydroxyl (-OH) proton, the amide (N-H) proton, the imine (CH=N) proton, and the aromatic protons of the salicylaldehyde (B1680747) ring. The long aliphatic chain of the stearic acid moiety would produce a series of overlapping signals in the upfield region of the spectrum, with distinct signals for the terminal methyl group and the methylene (B1212753) group alpha to the carbonyl.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Phenolic -OH ~10.0 - 12.0 Singlet (broad)
Amide N-H ~9.0 - 11.0 Singlet (broad)
Imine CH=N ~8.0 - 8.5 Singlet
Aromatic C-H ~6.8 - 7.5 Multiplets/Doublets
α-CH₂ (to C=O) ~2.2 - 2.5 Triplet
Aliphatic -(CH₂)n- ~1.2 - 1.6 Multiplet (broad)
Terminal -CH₃ ~0.8 - 0.9 Triplet

Note: This table is predictive and requires experimental data for verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom. This would allow for the definitive identification of the carbonyl carbon, the imine carbon, and the carbons of the aromatic ring. The numerous methylene carbons of the stearoyl chain would appear as a dense cluster of signals.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

Functional Group Predicted Chemical Shift (δ, ppm)
Carbonyl C=O ~170 - 175
Imine C=N ~145 - 155
Aromatic C-OH ~155 - 160
Aromatic C-H & C-C ~115 - 135
α-CH₂ (to C=O) ~30 - 35
Aliphatic -(CH₂)n- ~22 - 32
Terminal -CH₃ ~14

Note: This table is predictive and requires experimental data for verification.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques

To confirm the assignments from 1D NMR, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. A COSY spectrum would reveal proton-proton coupling networks, while HSQC and HMBC would establish direct and long-range correlations between protons and carbons, respectively, thereby confirming the complete bonding framework of the molecule.

Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule. FTIR and Raman are complementary techniques that would provide a detailed fingerprint of this compound. Key vibrational modes would include the stretching frequencies of the O-H, N-H, C-H (aliphatic and aromatic), C=O (amide), and C=N (imine) bonds.

Table 3: Predicted FTIR/Raman Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Description
O-H 3200 - 3400 (broad) Phenolic hydroxyl stretch
N-H 3100 - 3300 Amide N-H stretch
C-H (aliphatic) 2850 - 2960 Methylene/Methyl stretches
C=O (Amide I) 1650 - 1680 Carbonyl stretch
C=N 1620 - 1640 Imine stretch
C=C (aromatic) 1450 - 1600 Aromatic ring stretches

Note: This table is predictive and requires experimental data for verification.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This measurement would allow for the unambiguous confirmation of its elemental formula (C₂₅H₄₂N₂O₂). Analysis of the fragmentation pattern could reveal characteristic losses, such as the cleavage of the stearoyl chain or fragmentation of the benzylidene moiety, further corroborating the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC would first be used to separate the compound from any impurities. The purified compound would then be introduced into the mass spectrometer.

The mass spectrometer would ionize the this compound molecules and then separate the resulting ions based on their mass-to-charge ratio (m/z). This would allow for the determination of the molecular weight of the compound. Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern would be obtained. This fragmentation pattern provides valuable information about the compound's structure, as different bonds break to form smaller, stable charged fragments. For this compound, fragmentation would likely occur at the amide linkage, the C-N bond of the hydrazone, and along the stearic acid alkyl chain, providing confirmation of the different structural motifs within the molecule.

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline sample of this compound, the X-rays are diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the density of electrons within the crystal can be produced.

For a polycrystalline powder, Powder X-ray Diffraction (PXRD) would yield a diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). This pattern is unique to the crystalline form of the compound and can be used for phase identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light that are absorbed are characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the electronic transitions within the molecule. The 2-hydroxybenzylidene moiety contains a phenolic ring and a conjugated system with the hydrazone group, which would give rise to π → π* transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms could also lead to n → π* transitions. The position and intensity of these absorption bands provide information about the extent of conjugation and the electronic environment within the molecule. This data is valuable for confirming the presence of the chromophoric groups and for quantitative analysis.

Computational and Theoretical Studies on Stearic 2 Hydroxybenzylidenehydrazide

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometries, electronic properties, and reactivity of molecules. For compounds like Stearic 2-hydroxybenzylidenehydrazide, DFT calculations can elucidate the distribution of electron density and identify regions of the molecule that are likely to participate in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large energy gap implies high stability and low chemical reactivity. researchgate.net

For the stearic acid component, DFT studies at the B3LYP/6-31G* basis set level have been conducted to compare its reactivity with other fatty acids. researchgate.netresearchgate.net These studies reveal that saturated fatty acids like stearic acid possess a relatively large HOMO-LUMO gap, indicating high kinetic stability. researchgate.netsciencepg.com

Table 1: Global Reactivity Descriptors from DFT

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. researchgate.net
Chemical Potential (μ) -(EHOMO + ELUMO)/2 Measures the tendency of electrons to escape. mdpi.com
Global Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution. mdpi.com
Global Softness (S) 1 / (2η) The reciprocal of hardness; indicates higher reactivity. sciencepg.commdpi.com
Electronegativity (χ) (EHOMO + ELUMO)/2 The power of an atom to attract electrons. mdpi.com

DFT studies on various hydrazone derivatives have successfully predicted their reactivity and stability, providing a theoretical foundation for understanding their chemical properties. mdpi.comnih.gov The combination of the stable, saturated stearic tail and the reactive 2-hydroxybenzylidenehydrazide head in a single molecule suggests a compound with distinct hydrophobic and chemically active regions.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent.

For the long alkyl chain of this compound, MD simulations of stearic acid are highly relevant. Studies on stearic acid in nonpolar solvents like cyclohexane (B81311) show that it can exist in equilibrium between monomeric and dimeric forms through self-association. nih.gov MD simulations have been used to calculate the thermodynamic parameters of this association, such as the Gibbs free energy of dissociation, which increases with temperature as monomers become more favored. nih.govcam.ac.uk

Conformational analysis of stearic acid using quenched molecular dynamics simulations has shown that the all-trans conformation of the alkyl chain remains the lowest energy form, consistent with its saturated nature. nih.gov This suggests that the stearic tail of the target molecule is likely to adopt an extended, linear conformation in many environments.

The behavior of the molecule in solution is also influenced by the 2-hydroxybenzylidenehydrazide headgroup. The presence of hydroxyl and hydrazone functionalities allows for the formation of hydrogen bonds. MD simulations of similar functionalized molecules, like 12-hydroxystearic acid, reveal a propensity for self-assembly into ordered aggregates and fiber networks in organic solvents, driven by intermolecular hydrogen bonding. drexel.edu Therefore, in solution, this compound would likely exhibit complex behavior, with the stearic tail driving hydrophobic interactions and the polar headgroup participating in hydrogen bonding, potentially leading to the formation of micelles or other aggregate structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scielo.org.mx The fundamental assumption of QSAR is that the structural properties of a molecule, such as its physicochemical characteristics, are responsible for its biological effects. scielo.org.mxnih.gov

The QSAR modeling process typically involves several key steps:

Data Set Preparation: A collection of molecules with experimentally determined biological activities (e.g., enzyme inhibition, antioxidant capacity) is assembled. For hydrazone derivatives, numerous studies have compiled such datasets. scielo.org.mxnih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties. nih.gov These can range from simple 2D descriptors to more complex 3D descriptors often derived from DFT calculations. scielo.org.mx

Model Development: Statistical or machine learning methods are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. A robust QSAR model for hydrazone derivatives was developed with a high validation coefficient (R² = 0.8587). nih.govtandfonline.comtandfonline.com

For hydrazone derivatives, QSAR studies have been successfully applied to explore and predict various biological activities, including antimalarial, insecticidal, and α-amylase inhibitory effects. scielo.org.mxnih.govnih.gov These models have identified key molecular descriptors that influence activity, such as specific 3D molecular fields (e.g., RDF085v) and properties related to molecular shape and electronegativity (e.g., Mor06u). nih.gov The theoretical framework of QSAR allows researchers to predict the activity of new, untested compounds like this compound based on its calculated descriptors, thereby prioritizing synthesis and experimental testing.

Molecular Docking Investigations for Ligand-Receptor Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. wu.ac.th This method is crucial in drug design for predicting the binding affinity and interaction mechanism of a potential drug candidate within the active site of a biological target. wu.ac.thnih.gov

The docking process involves:

Defining the three-dimensional structures of the ligand (e.g., this compound) and the receptor.

Using a search algorithm to explore various possible binding poses of the ligand within the receptor's binding site.

Employing a scoring function to estimate the binding affinity (often expressed as binding free energy) for each pose, with lower energy values indicating more favorable binding. wu.ac.th

Numerous molecular docking studies have been performed on hydrazone derivatives to elucidate their interaction with various biological targets. These studies have provided insights into how the hydrazone scaffold can bind to the active sites of enzymes. For example, docking has been used to investigate the binding modes of hydrazone conjugates against targets like DNA gyrase and tyrosinase. mdpi.combibliomed.org The results often reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex, explaining the compound's inhibitory activity. nih.gov

Table 2: Examples of Molecular Docking Studies on Hydrazone Derivatives

Target Receptor Key Findings
Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) Hydrazone derivatives showed favorable binding interactions within the active site, suggesting potential as cholinesterase inhibitors. nih.gov
Staphylococcus aureus protein (PDB ID: 1N67) A hydrazone derivative was identified as a potential antibacterial agent with a low binding free energy of -6.535 kcal/mol. wu.ac.th
DNA Gyrase Pyridine-thiazole-hydrazone conjugates recorded good binding affinity, indicating a potential mechanism for antimicrobial activity. bibliomed.org

These studies demonstrate the utility of molecular docking in rationalizing the biological activity of hydrazone-containing compounds and guiding the design of new, more potent derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronic excited states. researchgate.net This method is particularly valuable for predicting and interpreting UV-visible absorption spectra, as it can calculate the energies of electronic transitions from the ground state to various excited states. nih.gov

For a molecule like this compound, which contains chromophoric groups (the aromatic ring and the hydrazone linkage), TD-DFT can predict its light-absorbing properties. The key outputs of a TD-DFT calculation for electronic spectra include:

Transition Energies (eV): The energy required to promote an electron from an occupied orbital to an unoccupied orbital.

Maximum Absorption Wavelength (λmax): The wavelength of light at which the molecule absorbs most strongly, calculated from the transition energy. nih.gov

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption peak. nih.gov

TD-DFT calculations have been performed on various hydrazone-based materials to understand their spectroscopic properties. nih.gov For hydrazones containing a hydroxyl group ortho to the azomethine group, such as the 2-hydroxybenzylidene moiety, TD-DFT is also used to study phenomena like Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.com ESIPT is a photophysical process where a proton moves from the hydroxyl group to the nitrogen atom of the imine upon photoexcitation. This process can lead to dual fluorescence emissions and has significant implications for the development of fluorescent probes and materials. bohrium.com Theoretical simulations using TD-DFT are essential for exploring the dynamics and energy barriers of such excited-state processes. bohrium.com

Table 3: Typical Data from TD-DFT UV-Visible Analysis

Transition Transition Energy (eV) λmax (nm) Oscillator Strength (f)
S0 → S1 Calculated Value Calculated Value Calculated Value
S0 → S2 Calculated Value Calculated Value Calculated Value

By applying TD-DFT, researchers can gain a detailed understanding of the photophysical and photochemical behavior of this compound without needing to perform complex experiments first.

Coordination Chemistry of Stearic 2 Hydroxybenzylidenehydrazide

Synthesis and Characterization of Metal Complexes with Stearic 2-hydroxybenzylidenehydrazide Ligands

The synthesis of metal complexes with ligands analogous to this compound is typically achieved through the reaction of the Schiff base with a corresponding metal salt in a suitable solvent. researchgate.net A common method involves refluxing a methanolic solution of the metal chloride or acetate (B1210297) with a hot methanolic solution of the ligand. researchgate.netjmchemsci.com The pH of the reaction mixture is often adjusted to a weakly basic range (7.5-8.5) using an ethanolic ammonia (B1221849) solution to facilitate the deprotonation of the ligand and subsequent coordination. researchgate.net The resulting solid metal complexes can then be filtered, washed with appropriate solvents like hot methanol (B129727) and petroleum ether, and dried in a vacuum desiccator. researchgate.net

Characterization of these complexes is carried out using a combination of analytical and spectroscopic techniques. Elemental analysis is employed to determine the metal-to-ligand stoichiometry, which is commonly found to be 1:2. researchgate.netresearchgate.net Molar conductivity measurements in solvents like DMF or DMSO are used to ascertain the electrolytic nature of the complexes; low conductivity values are indicative of non-electrolytic complexes. jmchemsci.comresearchgate.net Magnetic susceptibility measurements at room temperature provide insights into the electronic configuration and geometry of the metal center. researchgate.net Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are used to study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. researchgate.netresearchgate.net

Table 1: Synthetic and Characterization Data for Analogous Metal Complexes

Metal Ion Metal Salt Precursor Solvent System Molar Ratio (M:L) Molar Conductance (Ω⁻¹ cm² mol⁻¹) Geometry
Cu(II) Cu(CH₃COO)₂·H₂O Methanol 1:1, 1:2 3.2-8.1 Square Planar/Tetrahedral/Octahedral
Ni(II) Ni(CH₃COO)₂·4H₂O Methanol 1:2 3.2-8.1 Octahedral
Co(II) Co(CH₃COO)₂·4H₂O Methanol 1:2 3.2-8.1 Octahedral
Mn(II) Mn(CH₃COO)₂·4H₂O Methanol 1:2 - Octahedral
Fe(III) FeCl₃ Methanol 1:2 - Octahedral

Note: Data is compiled from studies on analogous 2-hydroxybenzylidenehydrazide derivatives. researchgate.netresearchgate.netnih.gov

Elucidation of Coordination Modes and Geometries in Metal Complexes

This compound and its analogs typically act as monobasic tridentate or bidentate ligands. researchgate.netresearchgate.net In its tridentate form, the ligand coordinates to the metal ion through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen, forming two chelate rings. researchgate.net The enolization of the amide group is a key step in this coordination mode, which is often favored in the presence of the metal ion. In some cases, the ligand may behave as a bidentate ligand, coordinating through the azomethine nitrogen and the deprotonated enolized carbonyl oxygen. researchgate.netnih.gov

The coordination geometry of the resulting metal complexes is dependent on the nature of the metal ion, the stoichiometry of the complex, and the coordination environment. For many divalent transition metal ions such as Co(II), Ni(II), and Mn(II), the complexes often adopt an octahedral geometry, with two tridentate ligand molecules coordinating to the central metal ion. researchgate.netresearchgate.net In the case of Cu(II), both square planar and distorted tetrahedral geometries have been observed, particularly in 1:1 complexes. researchgate.net Uranyl(II) complexes have been reported to favor a hepta-coordination geometry. researchgate.net The presence of other coordinating ligands or solvent molecules in the coordination sphere can also influence the final geometry of the complex.

Spectroscopic Investigations of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are invaluable for understanding the nature of the metal-ligand interactions in these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the coordination of the ligand to the metal ion. A key feature in the IR spectrum of the free ligand is the C=O stretching vibration of the amide group. researchgate.net Upon complexation, this band often disappears and is replaced by new bands corresponding to the C=N-N=C group, indicating the enolization of the amide group and its coordination to the metal ion in the enolic form. nih.gov The azomethine (C=N) stretching vibration, typically observed in the 1620-1628 cm⁻¹ region, may shift to a lower frequency upon coordination, indicating the involvement of the azomethine nitrogen in bonding to the metal ion. nih.gov The appearance of new bands at lower frequencies can be attributed to the M-O and M-N stretching vibrations, further confirming the formation of the complex. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion. For instance, the UV-Vis spectrum of a Co(II) complex may show bands attributed to d-d transitions, such as ⁴T₁g(F) → ⁴A₂g(P) and ⁴T₁g(F) → ⁴T₁g(P), which are characteristic of an octahedral geometry. nih.gov Ligand-to-metal charge transfer (LMCT) bands can also be observed in the electronic spectra. nih.gov

¹H NMR Spectroscopy: While not always applicable for paramagnetic complexes, ¹H NMR spectroscopy of diamagnetic complexes can provide further evidence for the coordination mode. The disappearance of the NH proton signal upon complexation can suggest the enolization of the amide group and its coordination to the metal ion. researchgate.net

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and stoichiometry of the complexes. The observation of the molecular ion peak corresponding to the expected formula of the complex provides strong evidence for its formation. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes like those of Cu(II), ESR spectroscopy can provide information about the ground electronic state and the nature of the metal-ligand bond. For Cu(II) complexes with a distorted octahedral geometry, g-tensor values of g|| > g⊥ > 2.0023 indicate a dx²-y² ground state. nih.gov Values of g|| < 2.3 are indicative of a significant covalent character in the metal-ligand bonds. nih.gov

Electrochemical Properties and Redox Behavior of Coordination Compounds

The electrochemical properties of metal complexes of this compound and its analogs can be investigated using techniques such as cyclic voltammetry. researchgate.netresearchgate.net These studies provide insights into the redox behavior of the central metal ion in the complex. The cyclic voltammograms of these complexes, typically recorded in a solvent like DMF, can reveal quasi-reversible or irreversible redox processes corresponding to the reduction or oxidation of the metal center. researchgate.netresearchgate.net

For example, complexes of metals with multiple accessible oxidation states, such as manganese and cobalt, can exhibit metal-centered reduction peaks. researchgate.net The reduction potentials can be influenced by the coordination environment and the nature of the ligand. The electrochemical behavior of these complexes is of interest for their potential applications in areas such as catalysis and materials science. researchgate.net

Table 2: Representative Electrochemical Data for Analogous Metal Complexes

Metal Complex Redox Couple Potential (V vs. Ag/AgCl)
Mn(III) Complex Mn(III)/Mn(II) -0.11
Mn(III) Complex Mn(II)/Mn(I) -1.79
Co(III) Complex Co(III)/Co(II) -0.76
Co(III) Complex Co(II)/Co(I) -1.69
Zn(II) Complex Zn(II)/Zn(I) -1.15

Note: Data is for Schiff base complexes with similar donor atoms and is intended to be illustrative. researchgate.net

Supramolecular Assembly and Self-Organized Structures Driven by Coordination

The principles of coordination-driven self-assembly can be applied to ligands like this compound to construct discrete two- and three-dimensional supramolecular structures. nih.gov The directional nature of the metal-ligand coordination bond is a critical feature in this process. nih.gov By carefully selecting the metal ion with a specific coordination geometry and a ligand with appropriate binding sites and orientation, it is possible to form well-defined supramolecular architectures such as molecular squares, cages, and polymers. nih.gov

The long stearic acid chain in this compound could introduce interesting possibilities for supramolecular assembly, potentially leading to the formation of metallo-amphiphiles or liquid crystalline materials. The hydrophobic stearic acid tails could drive the self-assembly of the metal complexes into organized structures in solution or in the solid state. Non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces can also play a significant role in stabilizing these supramolecular assemblies. nih.gov The design of such systems is a promising area of research with potential applications in molecular sensing, catalysis, and host-guest chemistry. nih.gov

Mechanistic Molecular Interaction and Structure Activity Relationship Sar Investigations

Exploration of Molecular Binding Mechanisms with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The molecular structure of Stearic 2-hydroxybenzylidenehydrazide suggests several potential modes of interaction with biological macromolecules. The salicylaldehyde (B1680747) head, with its hydroxyl and aldehyde-derived imine groups, is capable of forming hydrogen bonds and acting as a metal-chelating center. Acylhydrazones, as a class, are known to be privileged structures in medicinal chemistry due to their ability to form stable complexes with biological targets. mdpi.com

The binding of analogous salicylaldehyde hydrazones to proteins has been a subject of interest, particularly in the context of their anticancer and antimicrobial activities. For instance, the interaction of iron(III) complexes with substituted salicylaldehydes and serum albumins has been investigated, revealing the potential for these compounds to be transported and delivered within biological systems. mdpi.com The stearic acid tail of this compound, being a long-chain fatty acid, would likely facilitate binding to fatty acid-binding proteins (FABPs). Molecular dynamics simulations on the interaction of stearic acid with FABPs have shown that both charged and neutral forms of the fatty acid can be accommodated within the protein's binding pocket, with specific amino acid residues playing a key role in the interaction. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Tyrosinase Activity Modulation)

Hydrazone derivatives have been explored as inhibitors of various enzymes. hygeiajournal.com Although specific studies on the tyrosinase inhibitory activity of this compound are lacking, research on other hydrazide-hydrazones as inhibitors of copper-containing enzymes like laccase provides valuable insights. mdpi.com The inhibition kinetics of these related compounds have been shown to be competitive, non-competitive, or uncompetitive, depending on the specific substitutions on the aromatic rings. mdpi.comresearchgate.netyoutube.com

A plausible mechanism for the inhibition of metalloenzymes like tyrosinase by this compound would involve the chelation of the copper ions in the enzyme's active site by the salicylaldehyde moiety. The hydroxyl group and the imine nitrogen of the hydrazone linker can coordinate with the metal ion, disrupting its catalytic activity. The type of inhibition would depend on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. researchgate.netyoutube.com For example, competitive inhibition occurs when the inhibitor competes with the substrate for the active site. nih.gov

The following table summarizes the types of enzyme inhibition observed for different structural analogs of this compound.

Compound ClassEnzymeInhibition TypeReference
Hydrazide-hydrazonesLaccaseCompetitive, Non-competitive, Uncompetitive mdpi.com
Salicylaldehyde Isonicotinoyl Hydrazone AnalogsNot SpecifiedVaries with structure scispace.com

Influence of Structural Modifications on Molecular Recognition and Interaction Strengths

The biological activity of salicylaldehyde hydrazones is highly dependent on their structural features. Quantitative structure-activity relationship (QSAR) studies have revealed that electronic and transport factors significantly influence the cytotoxicity of these compounds. nih.gov

For salicylaldehyde benzoylhydrazone analogs, it has been shown that electron-withdrawing substituents on the benzoyl ring and electron-donating substituents on the salicylaldehyde ring increase cytotoxic activity. nih.gov The long, lipophilic stearic acid chain in this compound would significantly increase its lipophilicity, which could enhance its ability to cross cell membranes and interact with intracellular targets. In a study of menadione (B1676200) acylhydrazones, derivatives with lipophilic myristic and stearic hydrazide moieties exhibited potent activity against HCT116 colon cancer cell lines. acgpubs.org

Furthermore, the presence of specific functional groups can dictate the type of interaction. For example, the 4-methoxy salicylic (B10762653) moiety, along with phenyl and pyridinyl rings, has been identified as favorable for the anticancer activity and selectivity of salicylaldehyde hydrazones. mdpi.com The following table illustrates the effect of different substituents on the activity of salicylaldehyde hydrazone derivatives.

Structural ModificationEffect on ActivityReference
Electron-withdrawing groups on benzoyl ringIncreased cytotoxicity nih.gov
Electron-donating groups on salicylaldehyde ringIncreased cytotoxicity nih.gov
Long lipophilic hydrocarbon chainsPotent cytotoxicity against HCT116 cells acgpubs.org
4-methoxy salicylic moietyFavorable for anticancer activity and selectivity mdpi.com

Investigation of Specific Molecular Pathway Modulation (e.g., Lipid Synthesis Pathways, Iron Metabolism)

The structure of this compound strongly suggests its potential involvement in the modulation of iron metabolism. Salicylaldehyde hydrazones are well-known iron chelators. scispace.comnih.govnih.gov These compounds can mobilize iron from cells and affect iron uptake. nih.govashpublications.org For instance, certain salicylaldehyde hydrazone derivatives have been shown to be more effective at reducing iron uptake than mobilizing intracellular iron, potentially acting on the transit iron pool. nih.gov The chelation of iron can have profound effects on cellular processes, as iron is a critical cofactor for many enzymes involved in DNA synthesis and cellular respiration. mdpi.com

Given that the molecule contains a stearic acid component, a saturated long-chain fatty acid, it is conceivable that it could interfere with lipid synthesis pathways. Stearic acid itself is a fundamental building block in the synthesis of various lipids. However, there is no direct evidence from the available research to suggest that this compound specifically modulates lipid synthesis. Derivatives of stearic acid have been utilized to create various heterocyclic compounds with biological activities, but their specific impact on lipid metabolism is not well-defined. researchgate.netrsc.org

Future Research Perspectives and Unexplored Avenues for Stearic 2 Hydroxybenzylidenehydrazide

Development of Novel Synthetic Analogues with Tailored Academic Profiles

The modular nature of Stearic 2-hydroxybenzylidenehydrazide allows for systematic structural modifications to fine-tune its physicochemical and biological properties. Future research should focus on creating a library of analogues by altering both the fatty acid and the aromatic aldehyde components.

Modification of the Alkyl Chain: The stearoyl group can be replaced with other fatty acid chains of varying lengths (e.g., lauric, myristic, palmitic) and degrees of unsaturation (e.g., oleic, linoleic). Introducing functionalities such as hydroxyl or epoxy groups along the alkyl chain could also impart novel properties. These modifications would influence the compound's lipophilicity, solubility, and self-assembly behavior. researchgate.net

Substitution on the Salicylaldehyde (B1680747) Ring: The aromatic ring of the salicylaldehyde moiety is ripe for substitution. Introducing electron-donating (e.g., methoxy (B1213986), amino) or electron-withdrawing (e.g., nitro, halogen) groups at different positions can significantly alter the electronic properties of the hydrazone. ontosight.aimdpi.com This, in turn, would affect its coordination ability, photophysical characteristics, and biological activity. For instance, introducing a methoxy group has been shown to enhance the antiproliferative effects of some salicylaldehyde hydrazones. mdpi.commdpi.com

Alteration of the Hydrazide/Hydrazone Core: The core structure itself can be modified. For example, replacing the benzoylhydrazide with other aromatic or heterocyclic hydrazides could introduce new coordination sites or biological targets. nih.gov The development of synthetic methodologies that allow for these modifications in high yields and purity will be crucial. jptcp.com

A systematic exploration of these synthetic modifications, guided by structure-activity relationship (SAR) studies, could lead to the development of novel compounds with tailored academic profiles for applications in medicinal chemistry, materials science, and catalysis. mdpi.com

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Insights

A deeper understanding of the behavior of this compound, from its synthesis to its function, can be achieved through the application of advanced analytical techniques. While standard methods like FT-IR, NMR, and mass spectrometry are essential for basic characterization, more sophisticated approaches are needed for mechanistic studies. jptcp.commdpi.com

In Situ Reaction Monitoring: Techniques such as in situ FT-IR and Raman spectroscopy can provide real-time information on the kinetics and mechanism of hydrazone formation and its subsequent reactions, such as metal complexation. nih.govrsc.org This would allow for the optimization of reaction conditions and a better understanding of the factors controlling product formation.

Advanced Spectroscopic Methods for Structural Elucidation: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide detailed information about the connectivity and conformation of novel analogues in solution. For solid-state characterization, single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations can be used to complement experimental data by providing insights into the electronic structure, vibrational frequencies, and thermodynamic stability of the molecule and its metal complexes. mdpi.com These theoretical studies can help in interpreting experimental spectra and predicting the properties of yet-to-be-synthesized analogues.

The combination of these advanced spectroscopic and computational methods will be instrumental in building a comprehensive understanding of the structure-property relationships in this class of compounds.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The vast chemical space that can be explored through the synthesis of this compound analogues makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery of new compounds with desired properties by identifying promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on a training set of synthesized analogues and their experimentally determined properties (e.g., biological activity, metal binding affinity), it is possible to predict the properties of new, virtual compounds. wildlife-biodiversity.com This can help prioritize synthetic efforts towards molecules with the highest predicted performance.

De Novo Drug Design: Generative AI models can be trained on existing libraries of hydrazone compounds to design entirely new molecules with optimized properties. These models can learn the underlying rules of chemical structure and bioactivity to propose novel analogues of this compound that are likely to be active.

Predictive Models for Physicochemical Properties: Machine learning algorithms can be trained to predict key physicochemical properties such as solubility, lipophilicity, and membrane permeability. nih.gov This information is crucial for the development of compounds with favorable pharmacokinetic profiles.

The integration of AI and ML into the research workflow for this compound has the potential to significantly reduce the time and cost associated with the discovery and development of new functional molecules.

Expanding Coordination Chemistry to Underexplored Metal Centers and Multimetallic Systems

The salicylaldehyde hydrazone moiety is an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions. researchgate.net While the coordination chemistry of hydrazones with common transition metals is well-studied, there are significant opportunities to explore their interactions with less common metal centers.

Lanthanide and Actinide Complexes: The coordination chemistry of hydrazones with f-block elements (lanthanides and actinides) is a relatively unexplored area. nih.govrsc.org These complexes could exhibit interesting photophysical properties, such as luminescence, making them suitable for applications in bioimaging and sensors. numberanalytics.com The long alkyl chain of this compound could also be exploited to create amphiphilic lanthanide complexes with unique self-assembly properties.

Complexes with Main Group and Platinum Group Metals: The interaction of this compound with main group metals (e.g., Al, Ga, In) and platinum group metals (e.g., Ru, Rh, Pd, Pt) could lead to the development of novel catalysts or therapeutic agents.

Multimetallic Systems: The design of polytopic ligands derived from this compound could enable the synthesis of multimetallic complexes. nih.gov These systems could feature multiple metal centers of the same or different elements, leading to cooperative effects and novel magnetic or electronic properties. The synthesis of heterometallic grid-type arrays has been demonstrated with other hydrazone ligands, suggesting a promising avenue for future research. nih.gov

A systematic investigation of the coordination chemistry of this compound with a broader range of the periodic table will undoubtedly uncover new complexes with unique structures and functionalities.

Exploration of New Paradigms in Soft Materials and Supramolecular Chemistry

The amphiphilic nature of this compound, with its long hydrophobic tail and polar headgroup, makes it an excellent building block for the construction of soft materials and supramolecular assemblies. nih.gov This is a largely unexplored area for this class of compounds with significant potential for innovation.

Hydrogels and Organogels: The ability of the hydrazone moiety to form reversible covalent bonds can be exploited to create dynamic hydrogels or organogels. nih.govnih.gov The properties of these gels, such as their mechanical strength and responsiveness to stimuli (e.g., pH, temperature), could be tuned by modifying the chemical structure of the gelator. ddmckinnon.com The long alkyl chain of the stearoyl group would contribute to the formation of a stable gel network through van der Waals interactions.

Liquid Crystals: The rod-like shape of this compound suggests that it may exhibit liquid crystalline behavior. The formation of mesophases could be controlled by temperature and the introduction of bulky side groups. The coordination of metal ions to the hydrazone headgroup could also be used to modulate the liquid crystalline properties.

Self-Assembled Nanostructures: In aqueous or organic media, this compound is expected to self-assemble into various nanostructures, such as micelles, vesicles, or nanofibers. nih.govrsc.org These assemblies could be used as nanocarriers for drug delivery or as templates for the synthesis of nanomaterials. The specific morphology of the self-assembled structures could be controlled by factors such as solvent, concentration, and temperature.

The exploration of this compound in the context of soft materials and supramolecular chemistry opens up a wealth of possibilities for the development of new functional materials with applications in biomedicine, nanotechnology, and beyond.

Q & A

Q. What are the standard synthetic routes for Stearic 2-hydroxybenzylidenehydrazide, and how can reaction yields be optimized?

The synthesis typically involves condensation reactions between stearic hydrazide and 2-hydroxybenzaldehyde derivatives. Key reagents include dichloromethane as a solvent and controlled stoichiometric ratios to minimize side products like unreacted hydrazides or oxidized byproducts . Optimization strategies include:

  • Temperature control (e.g., reflux at 40–60°C to avoid thermal degradation).
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.
  • Post-synthesis purification via recrystallization or column chromatography to isolate the target compound .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the hydrazone bond (δ 8–10 ppm for the –NH– proton) and aromatic protons in the 2-hydroxybenzylidene moiety. Mass spectrometry (MS) provides molecular ion peaks matching the compound’s molecular weight (e.g., [M+H]⁺ at m/z 400–450). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (–OH, ~3200 cm⁻¹) groups .

Q. What solvent systems are suitable for solubility studies of this compound?

this compound exhibits limited aqueous solubility due to its long aliphatic chain. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane are preferred for dissolution in biological assays. Solubility can be enhanced using lipid-based carriers (e.g., tristearin nanoparticles) .

Advanced Research Questions

Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing antioxidant or antimicrobial activity. Molecular docking simulations identify potential binding sites with biological targets (e.g., bacterial enzymes or cancer cell receptors). For example, the hydrazone moiety may interact with metal ions in bacterial metalloproteases, disrupting their function .

Q. What experimental designs are recommended for resolving contradictory data in biological activity studies?

Contradictions in bioactivity results (e.g., varying IC₅₀ values across studies) often arise from differences in assay conditions. To address this:

  • Standardize cell lines or microbial strains (e.g., use ATCC-certified E. coli for antimicrobial tests).
  • Include positive controls (e.g., ascorbic acid for antioxidant assays) and normalize data to solvent-only baselines.
  • Perform dose-response curves with triplicate measurements to ensure reproducibility .

Q. What strategies mitigate degradation of this compound under physiological conditions?

The compound’s hydrazone bond is susceptible to hydrolysis in acidic environments. Strategies include:

  • Encapsulation in pH-responsive liposomes to protect the core structure until targeted release.
  • Co-administration with stabilizers like cyclodextrins, which form inclusion complexes with the hydrophobic stearic chain .

Q. How can reaction mechanisms for hydrazone formation be validated experimentally?

Isotopic labeling (e.g., ¹⁵N-labeled hydrazides) tracks nitrogen migration during condensation. Kinetic studies via in-situ IR spectroscopy monitor carbonyl disappearance rates. X-ray crystallography confirms the planar geometry of the hydrazone linkage, which is critical for π-π stacking interactions in solid-state stability .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For synergistic effects (e.g., with antibiotics), apply the Chou-Talalay combination index. Report confidence intervals and p-values from ANOVA or Student’s t-tests to validate significance .

Q. How should researchers handle discrepancies between computational predictions and experimental results?

Re-evaluate force field parameters in simulations or verify protonation states of functional groups (e.g., the hydroxyl group’s acidity). Cross-validate with alternative methods like molecular dynamics simulations to assess conformational flexibility under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.